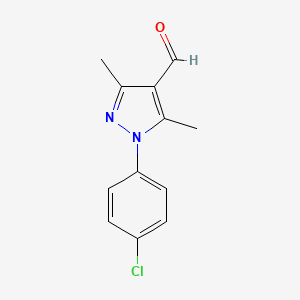

1-(4-氯苯基)-3,5-二甲基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde, is a heterocyclic aldehyde that is used in the synthesis of various compounds, including drugs, pesticides, and dyes. It is a colorless crystalline solid with a molecular weight of 206.58 g/mol, a melting point of 90-92 °C, and a boiling point of 310-312 °C. 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde is a versatile compound that has a wide range of applications in the pharmaceutical and agricultural industries.

科学研究应用

合成和衍生物形成

N-烷基-3,5-二甲基-1H-吡唑的甲酰化:包括 3,5-二甲基-1H-吡唑-4-甲醛在内的 N-烷基-3,5-二甲基-1H-吡唑的甲酰化已通过 Vilsmeier-Haack 反应实现。该方法是合成 4-甲酰衍生物的重要方法 (Attaryan 等,2006).

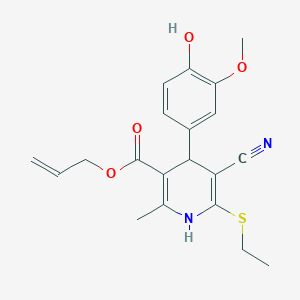

快速合成高度官能化的新型对称 1,4-二氢吡啶:使用经典的 Hantzsch 合成的变体合成了一系列带有吡唑部分的新型对称 1,4-二氢吡啶。这涉及 1,3-二苯基-1H-吡唑-4-甲醛与 3-氨基巴豆酰腈的反应 (Thakrar 等,2012).

合成 4-吲唑基-1,3,4-三取代吡唑衍生物:通过 Knoevenagel/Michael/醛醇反应将 1,3-二苯基-1H-吡唑-4-甲醛与乙酰丙酮缩合,合成了新型 4-吲唑基-1,3,4-三取代吡唑和异恶唑基衍生物 (Hote 和 Lokhande,2014).

合成新型 4-[1-(3-氯苯基)-3-(芘-1-基)-1H-吡唑-4-基]-2-烷基氧基-6-取代吡啶-3-腈:通过 1-(3-氯苯基)-3-(芘-1-基)-1H-吡唑-4-甲醛与甲基芳基酮反应,合成了具有芘基-吡唑功能的新化合物 (Khalifa 等,2017).

化学性质和反应

Vilsmeier-Haack 反应和 X 射线结构测定:Vilsmeier-Haack 反应用于合成各种吡唑化合物,包括具有氟苯基和氯苯基取代基的化合物。这些化合物的结构使用 X 射线晶体结构分析确定 (Loh 等,2013).

新型吡唑衍生物的抗菌和抗癌特性:由 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成新型吡唑衍生物,并评估其抗菌和抗癌活性,在这些领域表现出显着的潜力 (Hafez 等,2016).

合成和抗氧化、抗炎活性评估:合成 1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物,并评估其抗氧化和抗炎活性。研究表明具有显着的生物活性,表明潜在的治疗应用 (Sudha 等,2021).

作用机制

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to their antileishmanial and antimalarial activities . For instance, one of the compounds displayed superior antipromastigote activity that was significantly more active than the standard drugs .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways leading to their observed pharmacological effects .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

It’s known that pyrazole derivatives can have significant antileishmanial and antimalarial effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and light exposure .

属性

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXADITRBANJNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2962256.png)

![6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)

![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)

![N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962266.png)

![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2962274.png)

![2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2962275.png)